molecular formula C39H64N5NaO8 B12302737 sodium (2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-N,3-dimethyl-2-[(2S)-3-methyl-2-(methylamino)butanamido]butanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoate

sodium (2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-N,3-dimethyl-2-[(2S)-3-methyl-2-(methylamino)butanamido]butanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoate

Cat. No.: B12302737
M. Wt: 753.9 g/mol
InChI Key: LGMDBXMBHWLORJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

MMAF sodium, also known as Monomethylauristatin F sodium, is a synthetic antineoplastic agent. It is a potent inhibitor of tubulin polymerization, making it an effective antimitotic agent. This compound is widely used as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy .

Preparation Methods

The synthesis of MMAF sodium involves several steps, starting with the preparation of the core auristatin structure. The process typically includes the following steps:

Chemical Reactions Analysis

MMAF sodium undergoes several types of chemical reactions, including:

Scientific Research Applications

MMAF sodium has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

MMAF sodium exerts its effects by inhibiting tubulin polymerization, which is essential for cell division. By binding to tubulin, MMAF sodium prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in rapidly dividing cancer cells, making MMAF sodium a potent antineoplastic agent .

Comparison with Similar Compounds

MMAF sodium is often compared to other auristatin derivatives, such as Monomethylauristatin E (MMAE). While both compounds inhibit tubulin polymerization, MMAF sodium has a phenylalanine moiety at its C-terminal end, which reduces its cytotoxicity and enhances its membrane impermeability. This makes MMAF sodium less likely to cause off-target effects compared to MMAE . Other similar compounds include dolastatin 10 and maytansine, which also function as microtubule inhibitors but differ in their chemical structures and mechanisms of action .

Properties

Molecular Formula

C39H64N5NaO8

Molecular Weight

753.9 g/mol

IUPAC Name

sodium;2-[[3-methoxy-3-[1-[3-methoxy-5-methyl-4-[methyl-[3-methyl-2-[[3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C39H65N5O8.Na/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27;/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50);/q;+1/p-1

InChI Key

LGMDBXMBHWLORJ-UHFFFAOYSA-M

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.[Na+]

Origin of Product

United States

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